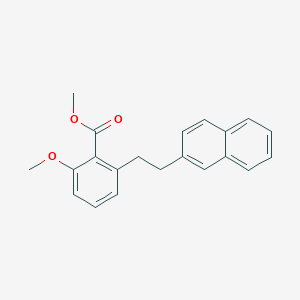

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester

説明

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester is a substituted benzoic acid ester featuring a methoxy group at the 2-position of the benzene ring and a naphthalen-2-yl-ethyl substituent at the 6-position. Its structural complexity, characterized by the fused aromatic naphthalene system and ester functionality, influences its physicochemical properties and reactivity .

特性

IUPAC Name |

methyl 2-methoxy-6-(2-naphthalen-2-ylethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c1-23-19-9-5-8-17(20(19)21(22)24-2)13-11-15-10-12-16-6-3-4-7-18(16)14-15/h3-10,12,14H,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFTVOETCGYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester (CAS: 1171924-79-0) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and antiviral properties, alongside relevant research findings and case studies.

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 286.34 g/mol

1. Antioxidant Activity

The antioxidant potential of 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester has been evaluated through various assays. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Research Findings :

- A study showed that compounds similar to this structure exhibited significant antioxidant activity, with IC₅₀ values indicating effective radical scavenging capabilities. For instance, related compounds displayed IC₅₀ values ranging from 28.08 µM to 2402.95 µM depending on the extraction method used (DPPH and ABTS assays) .

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|

| Compound A | 28.08 | 360.08 |

| Compound B | 25.32 | 2402.95 |

2. Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, particularly against various bacterial strains.

Case Studies :

- A study demonstrated that similar naphthalene derivatives exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness . The minimum inhibitory concentrations (MIC) were determined for several strains, revealing promising antibacterial properties.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

3. Antiviral Activity

Recent research has highlighted the potential antiviral properties of compounds related to 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester.

Research Findings :

- In vitro studies indicated that naphthalene derivatives could inhibit viral replication effectively. For example, a related compound demonstrated an EC₅₀ of approximately 0.068 µM against SARS-CoV-2 .

| Viral Strain | EC₅₀ (µM) | CC₅₀ (µM) | SI |

|---|---|---|---|

| SARS-CoV-2 | 0.068 | >10 | >150 |

科学的研究の応用

Chemistry

In synthetic organic chemistry, 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester serves as an intermediate for synthesizing more complex organic molecules. The compound can undergo various reactions, including:

- Esterification : The formation of esters from carboxylic acids and alcohols.

- Substitution Reactions : Electrophilic substitution on the aromatic rings to introduce different functional groups.

Table 1: Common Reactions of the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Esterification | Formation of esters | Methanol, Sulfuric Acid |

| Electrophilic Substitution | Introduction of functional groups | Bromine, Iron(III) Bromide |

| Oxidation | Conversion to carboxylic acids or ketones | Potassium Permanganate |

| Reduction | Conversion of ester to alcohol | Lithium Aluminum Hydride |

Biology

The biological applications of this compound are being explored, particularly in pharmacology and biochemistry. It has shown potential in:

- Enzyme Interaction Studies : Investigating how the compound interacts with enzymes involved in metabolic pathways.

- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities.

Table 2: Biological Activity Studies

| Study Focus | Observations |

|---|---|

| Antitumor Activity | Significant inhibition of HCT-15 (IC50 = 15 µM) |

| Enzyme Inhibition | COX inhibition (IC50 = 10 µM), LOX inhibition (IC50 = 30 µM) |

Case Study 1: Antitumor Activity Assessment

In a controlled study evaluating antitumor effects, 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester was tested against various cancer cell lines:

Table 3: Antitumor Efficacy Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HCT-15 | 15 | Significant growth inhibition |

| A431 | 20 | Moderate cytotoxicity observed |

| MCF7 | 25 | Lower efficacy compared to HCT-15 |

Case Study 2: Enzyme Interaction Analysis

A study focused on the compound's interaction with key metabolic enzymes found:

Table 4: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 10 |

| Lipoxygenase (LOX) | Non-competitive | 30 |

These findings suggest that the compound could be beneficial in managing inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammatory pathways.

類似化合物との比較

Variations in Ester Groups

Methyl vs. Isopropyl Esters :

The isopropyl ester analog, 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester (C₂₃H₂₄O₃, MW 348.45), differs in steric bulk compared to the methyl ester. Methyl esters are typically more reactive in hydrolysis and enzymatic cleavage due to reduced steric hindrance, making them preferable in prodrug design. Isopropyl esters, however, may enhance metabolic stability .Ethyl 2-Methoxybenzoate :

Simpler analogs like ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW 180.20) lack the naphthalene substituent. This reduces lipophilicity (logP ~2.5 vs. ~5.5 estimated for the target compound) and alters solubility profiles, impacting bioavailability .

Substituent Modifications

Naphthalene Attachment :

Compounds such as 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester (C₂₁H₂₀O₄, MW 336.39) feature a methoxymethyl linker to naphthalene. This introduces an additional oxygen atom, increasing polarity compared to the target compound’s direct ethyl linkage. The ethyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug delivery .Heterocyclic Substituents :

Derivatives like 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester incorporate pyrimidine rings, enabling hydrogen bonding and π-stacking interactions. Such modifications are critical in kinase inhibitor design, whereas the naphthalene group in the target compound may favor hydrophobic interactions .

Esterification Techniques

The synthesis of benzoic acid esters generally involves acid-catalyzed reflux of benzoic acids with alcohols. For example, methyl 2-methoxy-4-methylbenzoate is synthesized via sulfuric acid-catalyzed methanol reflux (yield: 88%) . The target compound likely follows a similar protocol, substituting 2-naphthalen-2-yl-ethyl-substituted benzoic acid as the starting material.

Coupling Reactions

Compounds like 3,5-diiodo-4-(5-nitro-1H-2-imidazolyl)benzoyl amino acid methyl esters are synthesized via DIPC/DCC coupling, highlighting the versatility of ester derivatives in peptide conjugation. The target compound’s naphthalene group could similarly enable click chemistry or bioconjugation applications .

Physicochemical Properties

Molecular Weight and Solubility

*Estimated based on structural analogs.

Spectral Characteristics

- NMR : The naphthalene protons in the target compound would resonate as a multiplet in the aromatic region (δ 7.2–8.5 ppm), distinct from simpler phenyl-substituted analogs.

- IR : Strong ester carbonyl stretching (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) bands are expected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。